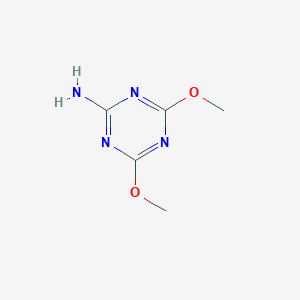

2-Amino-4,6-dimethoxy-1,3,5-triazine

説明

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Organic Chemistry

The 1,3,5-triazine ring is a planar, aromatic system that serves as a versatile and valuable scaffold in contemporary organic chemistry. benthamdirect.comeurekaselect.comwikipedia.org Its utility stems from the ability to readily undergo sequential and regioselective nucleophilic substitution reactions at the carbon atoms of the ring, typically starting from the widely available and inexpensive precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netresearchgate.net This stepwise replacement of chlorine atoms allows for the controlled introduction of a variety of functional groups, leading to a vast library of mono-, di-, and tri-substituted triazine derivatives. nih.gov

The applications of the 1,3,5-triazine scaffold in organic synthesis are diverse. It has been employed as a core structure in combinatorial chemistry for the generation of compound libraries aimed at drug discovery. benthamdirect.comeurekaselect.com Furthermore, these derivatives serve as templates in crystal engineering and for the construction of supramolecular assemblies. benthamdirect.comeurekaselect.com The triazine framework is also utilized as a key building block in the synthesis of more complex heterocyclic systems and peptidomimetics. benthamdirect.comeurekaselect.com Beyond its role as a structural core, certain 1,3,5-triazine derivatives, such as cyanuric chloride and trichloroisocyanuric acid, are valuable reagents in their own right, functioning as coupling agents, dehydrating agents, and oxidizing agents in various organic transformations. benthamdirect.comeurekaselect.com

Overview of Triazine Derivatives in Pharmaceutical and Agrochemical Sciences

The chemical versatility of the 1,3,5-triazine scaffold has been extensively exploited in the life sciences, leading to the development of numerous commercial products in both the pharmaceutical and agrochemical sectors. ontosight.ainih.gov The ability to introduce diverse substituents onto the triazine ring allows for the fine-tuning of biological activity, making it a "privileged scaffold" in medicinal chemistry. nih.gov

In the realm of pharmaceuticals , 1,3,5-triazine derivatives have been investigated for a wide array of therapeutic applications. researchgate.netglobalresearchonline.netwisdomlib.org A significant number of these compounds have demonstrated potent biological activities, as detailed in the table below.

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer, Antitumor wisdomlib.orgmdpi.comresearchgate.netnih.gov |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Antimalarial ontosight.ainih.govresearchgate.net |

| Inflammatory Disorders | Anti-inflammatory nih.govresearchgate.net |

| Neurodegenerative Diseases | Potential for Alzheimer's disease treatment nih.gov |

Several s-triazine derivatives have progressed to clinical use, including altretamine (B313) for ovarian cancer, gedatolisib (B612122) for metastatic breast cancer, and enasidenib (B560146) for leukemia, underscoring the therapeutic importance of this chemical class. nih.gov

In agrochemical sciences , 1,3,5-triazine derivatives are best known for their role as herbicides. researchgate.netontosight.ai These compounds often function by inhibiting photosynthesis in target weed species. researchgate.netteamchem.co The table below lists some prominent examples of triazine-based agrochemicals.

| Agrochemical Type | Examples |

| Herbicides | Atrazine (B1667683), Simazine, Cyanazine ontosight.aiteamchem.cowikipedia.org |

| Insecticides | Investigated for insecticidal properties ontosight.ai |

| Fungicides | Investigated for fungicidal properties ontosight.ai |

The widespread and long-term use of triazine herbicides like atrazine highlights their economic importance in global agriculture. researchgate.net

Contextualization of 2-Amino-4,6-dimethoxy-1,3,5-triazine within the Broader Triazine Family

This compound is a specific derivative of the s-triazine core, characterized by the presence of an amino group and two methoxy (B1213986) groups attached to the triazine ring. nih.gov Its structure is a direct result of the synthetic strategies developed for the functionalization of cyanuric chloride, where two chlorine atoms are replaced by methoxy groups and one by an amino group. chemicalbook.com

This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly within the agrochemical industry. chemicalbook.com It serves as a precursor for the production of certain sulfonylurea herbicides. chemicalbook.com While many triazine derivatives are developed as the final active ingredient, the principal role of this compound is that of a building block, highlighting another facet of the utility of the triazine scaffold.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈N₄O₂ nih.gov |

| Molecular Weight | 156.14 g/mol nih.gov |

| Appearance | White crystal chemicalbook.com |

| Melting Point | 217-220 °C chemicalbook.com |

| Solubility | Insoluble in water; soluble in hot ethanol (B145695) and acetone (B3395972) chemicalbook.com |

By understanding its role as a synthetic intermediate, this compound can be contextualized within the larger family of triazines as a crucial component in the manufacturing pipeline of valuable agrochemical products.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFZZUPCXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274836 | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16370-63-1 | |

| Record name | 16370-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4,6 Dimethoxy 1,3,5 Triazine

Established Synthetic Routes for 2-Amino-4,6-dimethoxy-1,3,5-triazine

The most prevalent and economically viable methods for the synthesis of this compound historically commence with cyanuric chloride, a versatile and highly reactive precursor. mdpi.com

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a foundational building block for a vast number of substituted triazines due to the differential reactivity of its three chlorine atoms. mdpi.comresearchgate.net The substitution of these chlorine atoms with nucleophiles is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution. mdpi.com This characteristic allows for the controlled and sequential introduction of different functional groups.

The synthesis of this compound from cyanuric chloride typically involves a two-step nucleophilic substitution. The first step is the reaction of cyanuric chloride with two equivalents of a methoxide (B1231860) source, such as sodium methoxide, to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). mdpi.commdpi.com The temperature for this initial substitution is generally maintained at a low level to ensure disubstitution without proceeding to the trisubstituted product. The subsequent reaction with ammonia (B1221849) or an ammonia source replaces the final chlorine atom to afford the desired this compound. chemicalbook.com One method involves reacting cyanuric chloride and toluene (B28343) at -5 to 10°C under ammonia gas, followed by heating the product with methanol (B129727) and a solid alkali. chemicalbook.com

The order of nucleophilic addition is crucial. It is generally more facile to introduce the alkoxy groups first, followed by the amino group. semanticscholar.org The introduction of an amino group significantly deactivates the triazine ring towards further nucleophilic substitution by other nucleophiles like alcohols or thiols. frontiersin.org

Table 1: Stepwise Synthesis from Cyanuric Chloride

| Step | Reactants | Product |

|---|---|---|

| 1 | Cyanuric Chloride, Sodium Methoxide (2 eq.) | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

While the cyanuric chloride route is dominant, alternative strategies have been explored to circumvent the use of this precursor. One such approach involves the reaction of activated carboxylic acids with zinc dimethyl imidodicarbonimidate in the presence of molecular sieves to form 4,6-dimethoxy-1,3,5-triazines. organic-chemistry.org Another method involves a three-component reaction using imidates, guanidines, and amides or aldehydes with cesium carbonate as a base to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org These methods offer pathways to substituted triazines with diverse functionalities.

Derivatization Strategies and Functional Group Interconversions on the Triazine Core

The this compound scaffold can be further modified to introduce a variety of functional groups, leading to the synthesis of derivatives with tailored properties.

Further amination reactions can be performed on related triazine structures. For instance, 2-chloro-4,6-diamino-s-triazine can be synthesized by reacting cyanuric chloride with ammonia. dtic.mil The reactivity of the remaining chlorine atom in monosubstituted or disubstituted chlorotriazines allows for the introduction of various primary and secondary amines. nih.gov The reaction conditions, such as temperature and the choice of base, are critical in controlling the extent of substitution. nih.gov For example, the first substitution of cyanuric chloride with an amine is often carried out at 0°C, the second at room temperature, and the third may require heating. nih.gov

The introduction of alkoxy groups onto the triazine ring is a common strategy. This is typically achieved by reacting a chlorotriazine with an alcohol in the presence of a base. dtic.mil For instance, 2,4,6-trialkoxy-1,3,5-triazines can be prepared in moderate to high yields by reacting cyanuric chloride with the corresponding lithium alkoxide. nih.gov

Alkylation of the triazine core to form new C-C bonds can be achieved through cross-coupling reactions. 2-Chloro-4,6-dimethoxy-1,3,5-triazine can react with various organometallic reagents, such as organostannanes, Grignard reagents, organoalanes, and organozinc halides, in the presence of palladium or nickel catalysts to yield 2-alkyl-4,6-dimethoxy-1,3,5-triazines. researchgate.net

The nucleophilic substitution on the triazine ring is highly dependent on the nature of the substituents already present. semanticscholar.org Electron-donating groups, such as amino and methoxy (B1213986) groups, decrease the reactivity of the remaining leaving groups (e.g., chlorine atoms) towards nucleophilic attack. mdpi.com

The general order of reactivity for nucleophilic substitution on cyanuric chloride is that the first chlorine is replaced at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures. dtic.milnih.gov The order of nucleophile addition is also critical; for the synthesis of O,N-disubstituted triazines, the oxygen nucleophile should generally be introduced first. semanticscholar.org Once an amino group is introduced, it becomes very difficult to substitute the remaining chlorine atoms with other nucleophiles, except for other amines. semanticscholar.orgfrontiersin.org

A study on the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various amino acids in the presence of triethylamine (B128534) led to the formation of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov This demonstrates the utility of this triazine intermediate in synthesizing more complex molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4,6-diamino-s-triazine |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

| 2,4,6-trichloro-1,3,5-triazine |

| Ammonia |

| Cesium carbonate |

| Cyanuric chloride |

| Guanidine |

| Lithium alkoxide |

| Methanol |

| Sodium methoxide |

| Toluene |

| Zinc dimethyl imidodicarbonimidate |

Advanced Synthetic Techniques for Tailored this compound Derivatives

The inherent reactivity of the 1,3,5-triazine (B166579) core, derived from cyanuric chloride, allows for the sequential and controlled substitution of its chlorine atoms. This property has been exploited to develop advanced synthetic methodologies, such as one-pot procedures and combinatorial approaches, to efficiently generate libraries of multi-substituted triazine derivatives. These techniques are pivotal in medicinal chemistry for the rapid exploration of structure-activity relationships. While many syntheses of substituted triazines begin with cyanuric chloride, the principles of these advanced methods are applicable to the further functionalization of this compound and its closely related precursors.

One-Pot Synthetic Procedures for Multi-Substituted Triazines

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of multi-substituted triazines, this approach leverages the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced by nucleophiles. This differential reactivity can be controlled by reaction conditions such as temperature, allowing for a programmed introduction of different substituents without the need for isolating intermediates.

The general principle for a one-pot synthesis of a multi-substituted triazine starting from cyanuric chloride involves a stepwise nucleophilic substitution. The first substitution is typically carried out at a low temperature (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature. This allows for the selective introduction of three different nucleophiles. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times in a one-pot fashion.

While specific one-pot procedures starting directly from this compound to introduce further diversity are not extensively detailed in the reviewed literature, the established principles of sequential substitution on the triazine core suggest its feasibility. For instance, a hypothetical one-pot reaction could involve the initial synthesis of a 2-amino-4,6-dichloro-1,3,5-triazine intermediate, followed by the sequential addition of two different nucleophiles at controlled temperatures to yield a multi-substituted aminotriazine (B8590112) derivative.

A study on the synthesis of various 2,4,6-tri-substituted-1,3,5-triazines from cyanuric chloride demonstrated the successful sequential addition of different amines and thiols by carefully controlling the reaction temperature, illustrating the practical application of this one-pot strategy. mdpi.com

Combinatorial Approaches in Triazine Synthesis for Diverse Substituents

Combinatorial chemistry, particularly in conjunction with solid-phase synthesis, has become an indispensable tool for generating large, diverse libraries of compounds for high-throughput screening. The 1,3,5-triazine scaffold is well-suited for combinatorial approaches due to its ability to be systematically functionalized at three distinct positions.

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. In the context of triazine chemistry, a common strategy involves anchoring an initial building block to a solid support and then sequentially adding other substituents.

A notable example of a combinatorial approach is the synthesis of a small library of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov In this study, 2-chloro-4,6-dimethoxy-1,3,5-triazine was reacted with a variety of α-amino acids to produce a library of compounds. nih.gov This method highlights how a diverse set of substituents (in this case, the side chains of amino acids) can be readily introduced onto the triazine core. The general procedure involves the reaction of 2-chloro-4,6-dimethoxy triazine with an α-amino acid in the presence of a base like triethylamine in a dioxane/water solvent system at room temperature. nih.gov

The following table summarizes the synthesis of a selection of these derivatives, demonstrating the diversity of substituents that can be introduced using this combinatorial approach.

| Compound Number | Amino Acid Reactant | Substituent Introduced | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5 | Alanine (B10760859) | -CH(CH₃)COOH | 66.6 | 98-102 |

| 6 | Valine | -CH(CH(CH₃)₂)COOH | 61.4 | 146-188 |

| 7 | Phenylalanine | -CH(CH₂Ph)COOH | 64.1 | 153-155 |

| 8 | Leucine | -CH(CH₂CH(CH₃)₂)COOH | 67.4 | 102-103 |

| 9 | Isoleucine | -CH(CH(CH₃)CH₂CH₃)COOH | 72.5 | 118-119 |

This combinatorial approach allows for the systematic modification of the substituent at the 2-position of the 4,6-dimethoxytriazine core, enabling the exploration of how different chemical functionalities at this position influence the properties of the resulting molecule.

Reaction Mechanisms and Reactivity Profiles of 2 Amino 4,6 Dimethoxy 1,3,5 Triazine

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Triazine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of triazine chemistry. rsc.org The significant electron deficiency of the 1,3,5-triazine (B166579) ring makes it highly activated for substitution reactions, a reactivity that decreases with the successive addition of electron-donating groups. mdpi.com The mechanism of these substitutions on triazine systems has been a subject of detailed investigation, with evidence pointing towards both classical stepwise pathways and concerted processes. nih.gov

The classical SNAr mechanism is a two-stage process that proceeds through a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. nih.gov In this pathway, the nucleophile first adds to a carbon atom of the triazine ring, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated to restore the aromaticity of the ring. The high electron-deficient nature of substrates like aza-aromatics makes their corresponding σ-complexes unusually stable and easier to study. rsc.org

However, studies on substituted 1,3,5-triazines have revealed that the mechanism is not always stepwise. Research on the reactions of phenolate (B1203915) ions with 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine, a close analog of the title compound, provided evidence for a concerted mechanism. nih.govrsc.org In a concerted SNAr reaction, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously through a single transition state, without the formation of a stable intermediate. nih.govacs.org The lack of curvature in Brønsted plots for these reactions over a wide range of nucleophile pKa values supports a single, concerted transition state. nih.gov Whether the reaction is stepwise or concerted can be influenced by factors such as the stability of the potential Meisenheimer intermediate and the nature of the leaving group. rsc.orgrsc.org

| Feature | Stepwise SNAr Mechanism | Concerted SNAr Mechanism |

|---|---|---|

| Reaction Intermediates | Involves a distinct, potentially stable Meisenheimer-like intermediate. nih.gov | Proceeds through a single transition state without a stable intermediate. nih.govrsc.org |

| Rate-Determining Step | Can be either the formation of the intermediate or the departure of the leaving group. | The single step of simultaneous bond formation and cleavage is rate-determining. |

| Energy Profile | Features two transition states with an energy well for the intermediate. | Features a single energy maximum corresponding to the transition state. |

| Evidence | Direct observation or trapping of Meisenheimer complexes; complex kinetic profiles. rsc.org | Linear free-energy relationships (e.g., Brønsted plots); kinetic isotope effect studies. rsc.orgnih.govrsc.org |

Role of the Amino Group in Electrophilic and Nucleophilic Reaction Pathways

The exocyclic amino group at the C2 position plays a critical, dual role in the reactivity of 2-amino-4,6-dimethoxy-1,3,5-triazine. Its influence stems from its ability to donate electron density into the triazine ring via resonance, while its lone pair of electrons also confers nucleophilic character.

In the context of electrophilic reactions, the amino group acts as a powerful activating group. By donating electrons, it increases the electron density of the aromatic π-system, making the ring more susceptible to attack by electrophiles. scispace.comrsc.org This effect is analogous to the role of an amino group on a benzene (B151609) ring, where it strongly directs incoming electrophiles to the ortho and para positions. scispace.com While electrophilic substitution on the already electron-poor triazine ring is less common than nucleophilic substitution, the presence of the amino and methoxy (B1213986) groups makes it more plausible than on an unsubstituted triazine.

Conversely, the amino group itself is a primary site for electrophilic attack and demonstrates nucleophilic reactivity in various transformations. researchgate.net For instance, 2-amino rsc.orgnih.govresearchgate.nettriazines can react with ketones in the presence of an oxidant, showcasing the nucleophilicity of the amino group in forming new C-N bonds. nih.gov Furthermore, derivatives of this compound readily react with amino acids, where the triazine's amino group acts as the nucleophile, displacing a leaving group on the amino acid or participating in a coupling reaction. nih.gov The nucleophilicity of the amino group can be modulated by other substituents on the ring; for example, the introduction of an electron-withdrawing cyano group can increase the acidity of the amino group's protons, affecting its binding and reactivity. nih.gov

| Reaction Type | Role of the Amino Group | Mechanism/Effect | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activating Group | Donates electron density to the π-system of the triazine ring, increasing its reactivity toward electrophiles. scispace.com | Hypothetical nitration or halogenation of the triazine ring. |

| Reactions with Electrophiles | Nucleophile | The lone pair on the nitrogen atom attacks an electrophilic center, leading to substitution on the amino group itself. | Acylation, alkylation, or sulfonylation at the amino group. researchgate.net |

| Condensation/Coupling Reactions | Nucleophile | Participates in C-N bond formation with carbonyls or carboxylic acid derivatives. | Reaction with ketones nih.gov or coupling with amino acids. nih.gov |

Oxidative and Reductive Transformation Pathways of the Triazine System

The 1,3,5-triazine system can undergo both oxidative and reductive transformations, although the specific pathways for this compound are influenced by its electron-rich nature.

Oxidative pathways have been demonstrated in the synthesis of substituted aminotriazines. A notable example is the oxidative nucleophilic substitution of hydrogen (SNH) on the parent 1,3,5-triazine ring. In this process, the triazine is treated with an amine in the presence of an oxidant, such as bis(pyridine)silver(I)permanganate, to yield the corresponding amino-substituted triazine. researchgate.netthieme-connect.de This method represents a direct way to form the C-N bond on the triazine core under oxidative conditions. Additionally, reactions involving 2-amino rsc.orgnih.govresearchgate.nettriazines can proceed through oxidative C-C bond cleavage pathways. For example, the reaction between 2-aminotriazines and ketones can be selectively controlled to produce N-triazinyl amides via an oxidative cleavage mechanism, highlighting a transformation where the triazine moiety is stable to the oxidative conditions that cleave the ketone substrate. nih.gov

Reductive transformations of the this compound ring are less common. The presence of three electron-donating groups (one amino, two methoxy) significantly increases the electron density of the ring, making it more resistant to reduction compared to unsubstituted or halogen-substituted triazines. While the C-N bond of primary amines can be cleaved under reductive conditions (reductive deamination) using reagents like hydrosilanes, specific examples of this transformation being applied to cleave the amino group from this particular triazine are not widely reported. frontiersin.org The stability of the aromatic triazine system, enhanced by its substituents, generally disfavors ring reduction under mild conditions.

| Transformation Type | Substrate(s) | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Oxidative SNH | 1,3,5-Triazine + Amine | AgPy2MnO4 (Oxidant) | 2-Amino-1,3,5-triazine | researchgate.netthieme-connect.de |

| Oxidative C-C Cleavage | 2-Amino rsc.orgnih.govresearchgate.nettriazine + Ketone | Copper, I2, Oxygen | N-( rsc.orgnih.govresearchgate.nettriazine-2-yl) amide | nih.gov |

Enantioselective Reactions Facilitated by Triazine-Based Reagents

The 1,3,5-triazine scaffold, particularly derivatives of this compound, serves as a versatile core for the development of chiral reagents used in enantioselective synthesis. The ability to sequentially substitute the positions on the triazine ring allows for the attachment of chiral auxiliaries, creating a well-defined stereochemical environment for chemical reactions. mdpi.com

A prominent application is in the field of peptide synthesis, where chiral triazine-based reagents have been developed for the enantioselective coupling of amino acids. nih.govresearchgate.net These reagents are typically prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with a chiral molecule, such as an ester of N-alkylproline. nih.gov The resulting chiral triazine reagent can then be used to activate a racemic carboxylic acid (e.g., a racemic N-protected amino acid). The subsequent aminolysis by another amino acid ester proceeds with high enantioselectivity, preferentially forming one dipeptide diastereomer over the other. nih.govresearchgate.net For example, a coupling reagent prepared from 2-chloro-4,6-dimethoxy-1,3,5-triazine and the methyl ester of L-N-methylproline was shown to favor the formation of the D-alanine-containing dipeptide when reacting racemic Z-Ala-OH with glycine (B1666218) methyl ester. nih.gov Conversely, using the D-proline derivative in the reagent's synthesis led to the preferential formation of the L-alanine-containing dipeptide. nih.gov This demonstrates that the stereochemistry of the final product can be effectively controlled by the chirality of the triazine-based reagent.

| Chiral Auxiliary on Triazine Reagent | Racemic Substrate | Nucleophile | Major Product Dipeptide | Reported L/D Ratio | Reference |

|---|---|---|---|---|---|

| L-N-Methylproline methyl ester | rac-Z-Ala-OH | Glycine methyl ester | D-Z-AlaGly-OMe | 21 / 79 | nih.gov |

| D-N-Methylproline methyl ester | rac-Z-Ala-OH | Glycine methyl ester | L-Z-AlaGly-OMe | 75 / 25 | nih.gov |

Applications of 2 Amino 4,6 Dimethoxy 1,3,5 Triazine in Advanced Organic Synthesis

Utilization as a Coupling Reagent in Amide and Peptide Synthesis

The formation of amide bonds is a cornerstone of organic chemistry, essential for the synthesis of peptides, proteins, and numerous pharmaceuticals. Triazine derivatives have emerged as highly effective reagents for this purpose, primarily through the activation of carboxylic acids. wikipedia.orgsantiago-lab.com These reagents facilitate the coupling of a carboxylic acid with an amine under mild conditions, offering high yields and low rates of racemization, a critical factor when working with chiral molecules like amino acids. bachem.com

A key development in triazine-based coupling agents was the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, commonly known as DMTMM. wikipedia.org First reported in 1999, DMTMM is prepared through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine (NMM). wikipedia.org This reaction forms a stable, water-soluble quaternary ammonium salt that can be isolated and stored. wikipedia.orgsantiago-lab.com

The significance of DMTMM lies in its ability to act as a one-pot condensing agent without the need for pre-activation of the carboxylic acid. signagen.comresearchgate.net Unlike its precursor CDMT, which requires a two-step process, DMTMM simplifies the reaction procedure. diva-portal.org Its stability in air and water, coupled with its solubility in protic solvents like water and alcohols, makes it a highly advantageous reagent, particularly for bioconjugation and synthesis in aqueous media. santiago-lab.comresearchgate.net The by-products of the reaction, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble and easily removed, simplifying product purification. santiago-lab.com

DMTMM has proven to be a valuable and economical alternative to other popular coupling reagents, such as PyBOP (benzotriazole-1-yloxytripyrrolidinephosphonium hexafluorophosphate), in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.netluxembourg-bio.com Studies have demonstrated that the coupling efficiency of DMTMM in SPPS is comparable to that of PyBOP, consistently producing oligopeptides in high yields and purity. signagen.comluxembourg-bio.com

A significant advantage of DMTMM is the low level of racemization observed during the coupling of chiral amino acids. bachem.comresearchgate.net It has been successfully used in Fmoc-based SPPS on Wang-type resins. researchgate.netluxembourg-bio.com Furthermore, its effectiveness is not limited to standard amino acids; it can facilitate the coupling of sterically hindered amines and is compatible with sensitive residues, such as serine, which can be coupled without the need for side-chain protection. santiago-lab.comluxembourg-bio.com Its utility has also been demonstrated in the solution-phase synthesis of peptides for specialized applications like DNA-encoded chemical libraries. delivertherapeutics.com

The primary function of DMTMM is the activation of carboxylic acids. The reaction mechanism involves the carboxylic acid reacting with DMTMM to form a highly reactive acyl-oxy-triazine ester intermediate. wikipedia.orgdiva-portal.org This active ester is then susceptible to nucleophilic attack by an amine to form a stable amide bond or by an alcohol to form an ester. wikipedia.orgsantiago-lab.com

This method is exceptionally versatile and has been used to successfully synthesize a wide range of amides and esters. wikipedia.orgresearchgate.net The reaction proceeds efficiently in various solvents, including methanol (B129727) and water, making it suitable for polar substrates like amino acid esters, glucosamine, and dicarboxylic acids. researchgate.net The chemoselectivity of DMTMM is noteworthy; in the presence of both amino and hydroxyl groups, it preferentially promotes amide bond formation over esterification. researchgate.nethighfine.com This high selectivity is a significant advantage over other condensing agents like DCC or EDC. researchgate.net

Role in the Synthesis of Agrochemicals and Herbicidal Intermediates

Beyond its use in peptide chemistry, the 1,3,5-triazine (B166579) ring is a critical structural motif in a large class of agrochemicals, particularly herbicides. 2-Amino-4,6-dimethoxy-1,3,5-triazine and its analogues serve as key intermediates in the production of sulfonylurea herbicides. nbinno.comchemicalbook.com These herbicides are known for their high efficacy at low application rates and their selective action against weeds. chemimpex.com

For instance, this compound is a direct intermediate for the herbicide ethersulfuron. chemicalbook.com Similarly, the closely related compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is a crucial building block for a range of widely used sulfonylurea herbicides, including metsulfuron-methyl, chlorsulfuron, thifensulfuron-methyl, and triasulfuron. nbinno.comgoogle.comnih.gov The precise structure and high purity of these triazine intermediates are essential for ensuring the biological efficacy and selectivity of the final herbicidal products. nbinno.com The synthesis of these intermediates often starts from cyanuric chloride, which undergoes sequential substitution reactions to install the desired amino and methoxy (B1213986) groups. chemicalbook.comgoogle.com

Contribution to Polymer Chemistry and Material Science

The reactivity of triazine derivatives, particularly DMTMM, extends to the field of polymer chemistry and material science, where it is employed as an efficient cross-linking agent. bohrium.comnih.gov Cross-linking is a process that forms covalent bonds between polymer chains, enhancing the material's mechanical properties, stability, and water resistance.

DMTMM has been successfully used to cross-link carboxymethyl cellulose (B213188) (CMC) to produce biodegradable films for applications such as food packaging. bohrium.comnih.gov In this process, DMTMM activates the carboxylic acid groups on the CMC chains, which then react with other functional groups to form a stable, cross-linked network. nih.gov The resulting films exhibit improved moisture resistance, water vapor permeability, and tensile strength. bohrium.comnih.gov

In the realm of biomaterials, DMTMM is used to synthesize hydrogels for tissue engineering and regenerative medicine. medchemexpress.com For example, it facilitates the modification of hyaluronic acid (HA) with norbornene to create NorHA hydrogels, which promote cell spreading and are valuable for studying cell-hydrogel interactions. medchemexpress.com It is also used to prepare collagen-based hydrogels that support the proliferation of human corneal epithelial cells, showing promise for corneal regeneration applications. medchemexpress.com

Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The mild reaction conditions and high chemoselectivity associated with triazine-based coupling reagents make them valuable tools in the total synthesis of complex natural products and the preparation of pharmaceutical intermediates. researchgate.netmedchemexpress.com The ability to form an amide bond in the presence of other sensitive functional groups without extensive use of protecting groups is a significant advantage in multi-step synthetic sequences. researchgate.net

Triazine derivatives are also used to synthesize novel compounds with potential biological activity. For example, various 1,3,5-triazine amino acid derivatives have been synthesized to explore their activity as monoamine oxidase (MAO) inhibitors or as anticancer agents. nih.govnih.gov Furthermore, the precursor CDMT, when used with chiral tertiary amines, can act as an enantioselective activating reagent, allowing for the preferential synthesis of one enantiomer of a dipeptide over the other. acs.org This is critically important in pharmaceutical development, where often only one enantiomer of a drug is biologically active. DMTMM also plays a role in promoting the chemical modification of biomacromolecules like proteins and polysaccharides for therapeutic applications. medchemexpress.com

Biological Activities and Pharmacological Potential of 2 Amino 4,6 Dimethoxy 1,3,5 Triazine Derivatives

Antimicrobial Properties and Mechanisms of Action

The 1,3,5-triazine (B166579) scaffold is a cornerstone in the development of new antimicrobial agents, a critical area of research given the rise of multidrug-resistant pathogens. Derivatives of 2-Amino-4,6-dimethoxy-1,3,5-triazine have demonstrated notable efficacy against a range of bacteria and fungi.

Antibacterial Efficacy Against Various Strains

Substituted s-triazine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated the effectiveness of these compounds against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. nih.gov For instance, certain 1,3,5-triazine 4-aminobenzoic acid derivatives exhibited antimicrobial activity comparable to that of ampicillin. nih.gov Specifically, compounds within this class were found to be more active against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli than the reference antibiotic. nih.gov

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Several novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives have been synthesized and evaluated for their antiseptic properties, showing pronounced activity in MIC tests against MRSA and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,5-Triazine Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-trisubstituted mdpi.comresearchgate.netnih.gov triazines | Various pathogenic bacteria | 6.25 - 25 | nih.gov |

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | S. aureus | Comparable to Ampicillin | nih.gov |

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | E. coli | Comparable to Ampicillin | nih.gov |

| Novel 1,2,4-Triazine derivative (Compound 3) | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Significant activity | nih.gov |

Antifungal Spectrum of Activity

In addition to their antibacterial properties, 1,3,5-triazine derivatives have been investigated for their effectiveness against various fungal pathogens. A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives demonstrated significant antifungal activity against Candida albicans. mdpi.com Compounds that incorporated aniline (B41778) derivatives, piperidine, and glycine (B1666218) into the triazine core showed the highest inhibition zones. mdpi.com Docking studies from this research suggested that the antifungal activity may be explained by the compounds' ability to fit well within the active site of N-myristoyltransferase (NMT), a crucial enzyme in fungi. mdpi.com

Other studies have screened substituted phenylthiazolyl 1,3,5-triazine derivatives against several fungi, including Candida species (C. albicans, C. glabrata), Cryptococcus neoformans, and Aspergillus niger, using broth microdilution methods to determine MIC values. researchgate.net These investigations confirm the broad-spectrum potential of the s-triazine scaffold in developing new antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected 1,3,5-Triazine Derivatives

| Compound Type | Fungal Strain | Activity Metric | Reference |

|---|---|---|---|

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | High inhibition zones | mdpi.com |

| 2,4,6-trisubstituted mdpi.comresearchgate.netnih.gov triazines | Various pathogenic fungi | MIC range: 6.25–25 µg/mL | nih.gov |

| Substituted phenylthiazolyl 1,3,5-triazine derivatives | C. albicans, C. glabrata, C. neoformans, A. niger | Screened for MIC and MFC | researchgate.net |

Antineoplastic and Anticancer Investigations

The 1,3,5-triazine core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with potent anticancer activity. Derivatives have been synthesized and evaluated against a wide range of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.

Research has shown that novel 2,4-diamino-1,3,5-triazine derivatives exhibit strong anticancer activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values often in the low micromolar or even sub-micromolar range. mdpi.comresearchgate.net For example, one study reported a 2,4-diamino-1,3,5-triazine derivative with remarkable activity against the melanoma MALME-3 M cell line, with a GI50 (50% growth inhibition) value of 3.3 x 10⁻⁸ M. The versatility of the triazine scaffold allows for the development of compounds selective for specific cancer types, such as the observed selectivity of some derivatives for hormone receptor-positive MCF-7 breast cancer cells over the triple-negative MDA-MB-231 cell line. mdpi.com

Table 3: In Vitro Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| 2,4-diamino-1,3,5-triazine derivatives | MDA-MB-231, MCF-7 (Breast) | < 1 µM | mdpi.com |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | |

| 2,4-diamino-1,3,5-triazine derivative (19) | MALME-3 M (Melanoma) | GI50 = 0.033 µM | |

| Triazole-tethered triazine derivative (7a) | HCT-116 (Colon) | 0.87 nM | |

| Triazole-tethered triazine derivative (7g) | HCT-116 (Colon) | 1.41 nM | |

| 2-arylurea-1,3,5-triazine derivative (47) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.20 µM, 1.25 µM, 1.03 µM | |

| Trisubstituted 1,3,5-triazine (7b) | DLD-1, HT-29 (Colon) | Cytotoxic, induced apoptosis |

Inhibition of Protein Kinase Enzymes

A key mechanism behind the anticancer activity of many 1,3,5-triazine derivatives is their ability to inhibit protein kinases. These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Several studies have identified 1,3,5-triazine derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) pathways, which are critical for tumor cell growth and survival. For example, the melamine (B1676169) derivative ZSTK474, which features a dimorpholino-1,3,5-triazine core, demonstrates strong antitumor activity by inhibiting PI3K. Other synthesized derivatives have shown dual inhibitory activity against both PI3K and mTOR, with IC50 values in the nanomolar range. Additionally, 1,2,4-amino triazine derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are overexpressed in aggressive cancers like pancreatic ductal adenocarcinoma. While specific inhibition of Casein Kinase 2 (CK2) by this compound derivatives is not prominently documented in the reviewed literature, the broad kinase-inhibiting potential of the triazine scaffold is well-established against other significant cancer-related kinases.

Exploration of Targeted Therapies for Cancer Treatment

The ability of 1,3,5-triazine derivatives to selectively inhibit specific protein kinases makes them ideal candidates for the development of targeted cancer therapies. Unlike traditional chemotherapy, targeted therapies aim to interfere with specific molecules needed for carcinogenesis and tumor growth, potentially leading to greater efficacy and fewer side effects.

The development of triazine-based inhibitors for enzymes like PI3K, mTOR, and Epidermal Growth Factor Receptor (EGFR) is a prime example of this targeted approach. By designing molecules that specifically block the activity of these kinases, researchers can disrupt the signaling cascades that drive cancer progression. For instance, novel 1,3,5-triazine derivatives have been successfully designed as potent inhibitors of the PI3K/mTOR pathway in cervical cancer, leading to cell cycle arrest and apoptosis in cancer cells. Similarly, triazole-tethered triazines have been synthesized as agents that target DNA and matrix metalloproteinases (MMPs), demonstrating potent and selective activity against colorectal and liver cancer cells. This research highlights the ongoing exploration of 1,3,5-triazines as a versatile platform for creating highly specific and effective targeted anticancer agents.

Enzyme Inhibition Studies (e.g., MurF, Monoamine Oxidases)

Beyond their antimicrobial and anticancer applications, derivatives of this compound have been investigated as inhibitors of other medically relevant enzymes. A notable area of study is their effect on monoamine oxidases.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. A study involving (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives found that some of these compounds exhibited significant MAO-A inhibition activity, comparable to the standard inhibitor clorgyline. These derivatives showed more selective inhibitory activity toward MAO-A than MAO-B, indicating their potential for development as antidepressant and anti-anxiety drugs.

Table 4: Monoamine Oxidase (MAO) Inhibition by (4,6-dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

| Compound | Enzyme | Activity | Reference |

|---|---|---|---|

| Compound 7 | MAO-A | Comparable to Clorgyline | |

| Compound 18 | MAO-A | Comparable to Clorgyline | |

| Compound 25 | MAO-A | Comparable to Clorgyline |

While the outline includes MurF enzyme, extensive searches did not yield specific research on the inhibition of MurF ligase by this compound derivatives within the scope of this review.

Structure-Activity Relationships in Enzyme Inhibition

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, with research focusing on how structural modifications influence their inhibitory activity. A notable area of study has been their effect on monoamine oxidases (MAO), which are crucial enzymes in the metabolism of neurotransmitters. nih.gov

A study involving the synthesis of various (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives revealed that these compounds exhibit selective inhibitory activity towards MAO-A over MAO-B. The general structure of these derivatives involves the 2-amino group of the triazine core being substituted with different amino acids. The structure-activity relationship (SAR) analysis from this research indicated that the nature of the amino acid side chain plays a significant role in the inhibitory potency. nih.gov

For instance, derivatives incorporating aromatic amino acids, such as phenylalanine, demonstrated notable MAO-A inhibition. The presence of the bulky phenyl group was found to be a key contributor to the activity. Specifically, compound 7 , 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid, showed MAO-A inhibition activity comparable to the standard drug clorgyline. nih.gov This suggests that hydrophobic and steric interactions between the inhibitor and the enzyme's active site are crucial for binding and inhibition.

In contrast, derivatives with smaller, aliphatic amino acid side chains, such as glycine (4 ) and alanine (B10760859) (5 ), exhibited lower inhibitory activity. This highlights the importance of the substituent's size and nature at the amino acid's alpha-position for effective interaction with the MAO-A enzyme. nih.gov

The table below summarizes the MAO-A inhibitory activity of several this compound derivatives, illustrating the structure-activity relationships discussed.

| Compound | Name | Amino Acid Moiety | MAO-A Inhibition (%) at 1 µM |

| 4 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | Glycine | Low |

| 5 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | Alanine | Moderate |

| 6 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | Valine | Moderate |

| 7 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid | Phenylalanine | High |

| 8 | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | Leucine | Moderate |

Data is synthesized from findings in the referenced literature. "Low," "Moderate," and "High" are qualitative descriptors based on the reported activity relative to the most active compounds in the study. nih.gov

Beyond MAO inhibition, other 1,3,5-triazine derivatives have been explored as inhibitors of other enzymes. For example, certain triazine analogues have been investigated as inhibitors of dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), which are significant targets in cancer therapy. mdpi.com The inhibitory mechanism of these compounds is often related to their ability to mimic the structure of endogenous ligands and interact with key residues in the enzyme's active site. mdpi.com

Herbicidal and Pesticidal Activities of Triazine Analogues

The 1,3,5-triazine ring is a well-established scaffold in the development of herbicides. mdpi.com While this compound itself is not a major herbicide, its structural analogues have been a cornerstone of weed control for decades. The herbicidal activity of s-triazines is primarily based on their ability to inhibit photosynthesis in susceptible plants.

The mechanism of action involves the inhibition of the Hill reaction in photosystem II (PSII). These herbicides bind to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which cause cellular damage and ultimately plant death.

The structure of the substituents on the triazine ring is critical for herbicidal efficacy and crop selectivity. Variations in the amino, methoxy (B1213986), and other groups at the 2, 4, and 6 positions of the triazine ring influence the compound's binding affinity to the D1 protein, as well as its uptake, translocation, and metabolism within the plant.

For example, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is a known triazine compound with pesticidal properties. herts.ac.uk Another analogue, 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, has also been identified in the context of pesticide-related compounds. herts.ac.uk The introduction of different alkyl and haloalkyl groups can significantly alter the herbicidal spectrum and potency.

The table below presents some triazine analogues and their herbicidal or pesticidal relevance.

| Compound Name | R2 Substituent | R4 Substituent | R6 Substituent | Primary Activity |

| This compound | -NH2 | -OCH3 | -OCH3 | Pharmacological precursor |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | -NH2 | -OCH3 | -CH3 | Pesticidal |

| 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine | -NH2 | -OCH3 | -CF3 | Pesticidal |

The development of novel triazine herbicides continues, with research focusing on overcoming weed resistance and improving environmental profiles. This includes the synthesis of hybrid molecules that combine the triazine core with other herbicidally active pharmacophores. mdpi.com For instance, 1λ4,2,4,6-thiatriazines, which are structural analogues where a carbon atom in the ring is replaced by sulfur, have been identified as a novel class of herbicides that inhibit cellulose (B213188) biosynthesis. researchgate.net This indicates that the broader family of triazine analogues continues to be a fertile ground for the discovery of new pest control agents with diverse mechanisms of action.

Spectroscopic Characterization and Computational Chemistry of 2 Amino 4,6 Dimethoxy 1,3,5 Triazine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments within the molecule. The methoxy (B1213986) groups (-OCH₃) typically show a sharp singlet, while the amine (-NH₂) protons present a broader signal. The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Key resonances are observed for the methoxy carbons, as well as for the distinct carbon atoms within the triazine ring. The carbon attached to the amino group and the carbons bonded to the methoxy groups exhibit unique chemical shifts, confirming the substitution pattern of the triazine core. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Signal Characteristics |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.8 - 4.0 | Singlet |

| ¹H | -NH₂ | Variable (broad) | Broad Singlet |

| ¹³C | -OCH₃ | ~55 | - |

| ¹³C | C-NH₂ (Triazine Ring) | ~165 | - |

| ¹³C | C-OCH₃ (Triazine Ring) | ~170 | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the molecular vibrations of this compound.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. nih.gov Key vibrational modes include:

N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹.

C-H stretching: Vibrations from the methyl groups of the methoxy substituents are observed around 2800-3000 cm⁻¹.

C=N stretching: The triazine ring vibrations give rise to strong absorptions in the 1400-1600 cm⁻¹ region.

C-O stretching: The methoxy groups exhibit characteristic C-O stretching bands, typically around 1050-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Strong Raman bands are often observed for the symmetric vibrations of the triazine ring, which are less intense in the IR spectrum. The ring breathing vibration of the 1,3,5-triazine (B166579) ring is a particularly characteristic feature in the Raman spectrum. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3100 - 3500 | IR |

| C-H Stretch | -OCH₃ | 2800 - 3000 | IR, Raman |

| C=N Stretch (Ring) | Triazine Ring | 1400 - 1600 | IR, Raman |

| C-O Stretch | -OCH₃ | 1050 - 1300 | IR |

| Triazine Ring Breathing | Triazine Ring | ~770 | Raman |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The technique provides a precise molecular weight of 156.14 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to confirm the molecular structure. Common fragmentation patterns for substituted triazines involve the loss of substituents from the ring or the cleavage of the triazine ring itself. arkat-usa.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to investigate the electronic structure and geometry of molecules. These calculations complement experimental data and provide deeper insights into molecular properties. nih.gov

DFT calculations are used to determine the most stable conformation (three-dimensional shape) of this compound and to optimize its molecular geometry. mdpi.com These studies typically predict the planarity or near-planarity of the triazine ring. The calculations provide optimized bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Conformational analysis focuses on the orientation of the amino and methoxy substituent groups relative to the triazine ring. mdpi.com The results of such theoretical studies are crucial for understanding the molecule's reactivity and interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity and electronic properties. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the ground state. irjweb.comresearchgate.net

For 1,3,5-triazine derivatives, the electronic properties and the HOMO-LUMO gap are significantly influenced by the nature of the substituents on the triazine ring. nasc.ac.incolab.ws The triazine core generally acts as an electron acceptor, while substituent groups can function as electron donors. nasc.ac.in This donor-acceptor framework can lead to a separation of electron density between the HOMO and LUMO, which is a key factor for efficient charge transfer and is relevant for applications in organic electronics. nasc.ac.in

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals. colab.ws For substituted 1,3,5-triazines, the HOMO is often localized on the electron-donating groups and the triazine ring, while the LUMO is primarily centered on the electron-accepting triazine core. This distribution facilitates intramolecular charge transfer from the donor substituents to the triazine ring upon electronic excitation. The energy of the HOMO is related to the molecule's electron-donating ability (a higher energy indicates a better donor), while the LUMO energy relates to its electron-accepting ability (a lower energy indicates a better acceptor). nih.gov The HOMO-LUMO energy gap for various substituted triazines has been calculated and provides insight into their relative stability and reactivity. colab.ws

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Substituted Pyrazole-Triazine Derivative 3a | 3.38 | researchgate.net | ||

| Substituted Pyrazole-Triazine Derivative 3b | 3.38 | researchgate.net | ||

| General Substituted 1,3,5-Triazines | 3.8 - 4.8 | nasc.ac.in |

This table presents representative data for related triazine derivatives to illustrate the typical range of HOMO-LUMO energy gaps.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed understanding of the intramolecular distribution of electron density. wisc.eduresearchgate.net It elucidates charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from these electronic effects. nih.govupdatepublishing.com The analysis examines the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). nih.gov

The stabilization energy, E(2), associated with the delocalization of electron density from a donor orbital (i) to an acceptor orbital (j) is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

For heterocyclic compounds like this compound, NBO analysis can reveal significant intramolecular interactions. Key interactions typically include:

Intramolecular hyperconjugation: This involves the delocalization of electron density from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals (π) of the triazine ring. For example, the interaction between the lone pair of the amino nitrogen (n(N)) and the π orbitals of the ring's C-N bonds contributes to the stability of the system.

Charge Delocalization: The analysis quantifies the transfer of charge between atoms, providing insight into the electronic structure and reactive sites. In substituted triazines, electron density is often transferred from the electron-donating amino and methoxy groups to the electron-withdrawing triazine ring. updatepublishing.com

Hydrogen Bonding: NBO analysis can identify and characterize intramolecular hydrogen bonds, which play a role in determining the molecule's conformation. nih.gov

Studies on structurally similar molecules, such as 2-chloro-4,6-diamino-1,3,5-triazine, have demonstrated significant stabilization energies arising from the interaction between the lone pairs of the amino group nitrogens and the π* antibonding orbitals of the triazine ring. updatepublishing.com These interactions confirm the charge delocalization from the substituent to the ring, which is a crucial feature of the molecule's electronic structure. updatepublishing.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| n(N_amino) | π(C-N_ring) | High | Lone Pair -> Antibonding (π) |

| n(O_methoxy) | σ(C_ring-N_ring) | Moderate | Lone Pair -> Antibonding (σ) |

| σ(C-H_methoxy) | σ*(C_ring-N_ring) | Low | Bonding (σ) -> Antibonding (σ) |

This table provides a generalized summary of expected intramolecular interactions and their relative strengths for this compound based on principles from NBO analysis of related compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a triazine derivative, and a biological macromolecule (target or receptor), typically a protein or DNA. mdpi.comdovepress.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jusst.org The process involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity, often expressed as a negative value in kcal/mol. mdpi.com A more negative score indicates a more favorable binding interaction. Docking studies on various 1,3,5-triazine derivatives have been performed to explore their potential as inhibitors for targets like enzymes and DNA. nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-target complex. dovepress.comresearchgate.net For example, derivatives of this compound have been docked into the active sites of matrix metalloproteinases (MMPs) to assess their inhibitory potential. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com Starting from a docked pose, MD simulations model the movements of atoms and molecules, allowing for the assessment of the stability of the binding mode and conformational changes in both the ligand and the target. dovepress.com This technique helps to validate the docking results and provides a more detailed picture of the interactions at an atomic level. nih.gov

The combination of docking and MD simulations is crucial for understanding the structural determinants of a compound's activity and for the rational design of new, more potent derivatives. nih.govnih.gov

| Ligand (Triazine Derivative) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| TP1 (pyrimidin-2-amine derivative) | EHMT2 | -10.7 | --- | mdpi.com |

| TP2 (pyrimidine-2,4-diamine derivative) | EHMT2 | -10.3 | --- | mdpi.com |

| Copper(II)-amino acid-triazine complex | Human Serum Albumin (HSA) | --- | Arg218, Lys199 | researchgate.net |

| Fe3O4/.../Schiff base-Cu(II) | Topoisomerase II | --- | Lys A:798, Gln A:773, Pro A:803 | dovepress.com |

This table showcases results from docking studies of various triazine-containing compounds with different biological targets to exemplify the data obtained from such analyses.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 2-Amino-4,6-dimethoxy-1,3,5-triazine Derivatives with Enhanced Bioactivity

The core structure of this compound is a privileged scaffold in medicinal chemistry. Future research will heavily focus on the rational design and synthesis of new derivatives with improved potency and selectivity against various biological targets. The existing amino and methoxy (B1213986) groups offer reactive sites for modification. For instance, the amino group can be functionalized with various amino acids, peptides, or other bioactive moieties to create hybrid molecules with dual or enhanced activity. nih.gov

Research has shown that substituting the triazine ring with different functional groups can significantly influence its biological effects, such as anticancer and enzyme inhibitory activities. nih.govmdpi.com For example, hybrid quinazoline-1,3,5-triazine derivatives have been reported as potent EGFR inhibitors, where the substitution on the triazine ring by groups like morpholine (B109124) and aniline (B41778) was found to increase potency. nih.gov Similarly, coupling 1,3,5-triazine (B166579) with pyrazole (B372694) derivatives has yielded compounds with significant anticancer activity targeting EGFR. nih.gov

Future efforts will likely involve:

Combinatorial Chemistry: Utilizing high-throughput screening and combinatorial approaches to create large libraries of derivatives for rapid identification of lead compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-amino and 4,6-dimethoxy positions to establish clear SAR profiles, guiding the design of more effective molecules. Studies have already indicated that moieties like 3- and 4-fluorophenylamino can be crucial for inducing inhibition of inflammation and cancer growth. mdpi.com

Hybrid Drug Design: Conjugating the triazine core with other known pharmacophores to develop hybrid drugs. For instance, hybrids of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (B49325) have demonstrated potent inhibitory activities against recombinant human dihydrofolate reductase (DHFR) and rat thioredoxin reductase (TrxR). mdpi.com

| Derivative Class | Target/Activity | Key Findings |

| Quinazoline-1,3,5-triazine Hybrids | EGFR Inhibition | Substitution with morpholine and aniline rings increased ligand potency. nih.gov |

| 1,3,5-Triazine-Pyrazole Hybrids | Anticancer (EGFR targeting) | Displayed excellent activity with IC50 values in the nanomolar range. nih.gov |

| 2-(Fluorophenylamino)-4,6-disubstituted 1,3,5-triazines | Anti-inflammatory, Anticancer | 3- and 4-fluorophenylamino moieties were identified as important for activity. mdpi.com |

| 4,6-Diamino-1,2-dihydro-1,3,5-triazine-Chalcone Hybrids | DHFR and TrxR Inhibition | Showed strong in vitro inhibitory activity against both enzymes. mdpi.com |

Elucidation of Complex Biological Mechanisms and Target Identification in Biological Systems

While many triazine derivatives have demonstrated significant biological activity, the precise molecular mechanisms of action are often not fully understood. A critical area for future research is the detailed elucidation of the biological pathways and molecular targets through which derivatives of this compound exert their effects.

Current research has identified several key targets for s-triazine compounds, including:

Tyrosine Kinases (TKs): Particularly the Epidermal Growth Factor Receptor (EGFR), which is a well-established target in cancer therapy. nih.gov

DNA Topoisomerases: These enzymes are crucial for processes like DNA replication and transcription, making them ideal targets for antitumor drugs. nih.gov

Dihydrofolate Reductase (DHFR): An essential enzyme in folate metabolism, and its inhibition is a key mechanism for several anticancer and antimicrobial agents. mdpi.comnus.edu.sg

Future research should employ advanced techniques such as proteomics, genomics, and cellular imaging to identify novel binding partners and signaling cascades. Understanding these complex interactions will be instrumental in predicting off-target effects and designing derivatives with higher target specificity. This knowledge can also help in identifying potential biomarkers for patient stratification in clinical applications.

Development of Sustainable Synthetic Methodologies for Triazine Production

The synthesis of triazine derivatives has traditionally relied on methods that can be environmentally taxing, often starting from cyanuric chloride and requiring harsh reaction conditions. mdpi.comthieme-connect.com There is a growing emphasis on developing green and sustainable synthetic protocols for the production of this compound and its derivatives. chim.it

Key areas of development in sustainable synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. mdpi.comchim.itnih.gov For example, microwave-assisted synthesis of 1,3,5-triazine derivatives has been shown to achieve yields up to 88% in just 150 seconds. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or hazardous organic solvents. chim.it

Aqueous Media Synthesis: Developing synthetic routes that can be performed in water is a key goal of green chemistry, reducing reliance on organic solvents. mdpi.comnih.gov

Use of Milder Reagents: Replacing hazardous reagents like metallic sodium or NaH/DMSO with safer alternatives, such as cesium carbonate, improves the safety profile of the synthesis. thieme-connect.com

| Method | Key Advantages | Example Finding |

| Microwave-Assisted | Rapid reaction times, high yields, energy efficiency. mdpi.comchim.it | Yields of up to 88% achieved in 150 seconds. mdpi.com |

| Ultrasound-Assisted (Sonochemical) | Shortened reaction times (to 5 min), high yields (>75%), potential for aqueous media. mdpi.com | Significantly improved reaction rate and yield (up to 96%) compared to conventional reflux. mdpi.com |

| Solvent-Free Conditions | Clean, economical, and safe procedures. chim.it | Symmetrical and unsymmetrical triazines obtained in good to excellent yields. chim.it |

| Improved Reagent Profiles | Enhanced safety by avoiding hazardous reagents. thieme-connect.com | Use of Cs2CO3 as a suitable mild base for co-trimerization reactions. thieme-connect.com |

Exploration of New Catalytic and Material Science Applications of Triazine Derivatives

The electron-deficient nature of the 1,3,5-triazine ring makes it a valuable building block for applications beyond biology, particularly in catalysis and material science. rsc.orgmdpi.com Future research is set to explore and expand upon these emerging applications.

Catalysis: Triazine-based Covalent Organic Polymers (COPs) have emerged as a class of highly porous, nitrogen-rich materials. rsc.org These COPs are efficient in various catalytic applications, including photocatalysis and organocatalysis. rsc.org The tunable porosity and high nitrogen content of these materials make them excellent supports for immobilizing metal nanoparticles, creating stable and selective catalytic systems. rsc.org

Material Science: The unique optoelectronic properties of the triazine core are being harnessed to create advanced materials. mdpi.com

Organic Electronics: Triazine derivatives are used as effective electron transporters in organic electronics due to their high electron affinity and thermal stability. mdpi.com They are being incorporated into materials for organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. mdpi.com

Electroluminescent Materials: Functionalized triazines are key components in electroluminescent devices, including phosphorescent organic light-emitting diodes (PhOLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Flame Retardants: The inherent nitrogen content of triazines contributes to flame retardancy. Triazine derivatives have been developed as organic phase change materials with intrinsically low flammability, addressing a major safety concern with existing organic materials. rsc.org

Q & A

Q. What are the established synthetic routes for preparing 2-Amino-4,6-dimethoxy-1,3,5-triazine, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via substitution reactions starting from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). For example, sodium cyanate reacts with CDMT in the presence of pyridine and molecular sieves under dry conditions (acetonitrile/dichloromethane, 55–60°C) to yield the amino derivative . Photochemical routes are also viable, where intermediates like 2-azido-4,6-dimethoxy-1,3,5-triazine are generated and further reduced . Key conditions include anhydrous solvents, controlled temperature, and inert atmospheres to prevent side reactions.

Q. How is this compound characterized structurally and physicochemically?

- Methodological Answer : Characterization involves:

- Melting Point : 71–74°C (lit.), confirmed via differential scanning calorimetry .

- Spectroscopy : SMILES (COc1nc(NH2)nc(OC)n1) and InChI (1S/C5H8N4O2/c6-5-8-3(10-2)9-4(11-3)7/h1-2H3,(H2,6,7,8,9)) for structural validation .

- Chromatography : HPLC purity ≥98% with moisture content <0.5% .

Advanced Research Questions

Q. How does the amino group in this compound influence its catalytic activity compared to chloro-substituted analogs (e.g., CDMT)?

- Methodological Answer : The amino group enhances nucleophilicity, enabling direct participation in coupling reactions without requiring activation by tertiary amines. For instance, CDMT requires DABCO or N-methylmorpholine to generate reactive intermediates like DMTMM (4-(4,6-dimethoxy-1,3,5-triazinyl)-4-methylmorpholinium chloride) . In contrast, the amino derivative can directly form hydrogen bonds with carboxylic acids, facilitating amide bond formation under milder conditions. However, steric hindrance from the amino group may reduce reactivity in bulky substrates .

Q. What experimental strategies mitigate contradictions in reaction yields when using this compound in β-lactam synthesis?

- Methodological Answer : Yield disparities arise from solvent polarity and reactant basicity. Optimization strategies include:

- Solvent Selection : Dry dichloromethane minimizes hydrolysis of reactive intermediates, achieving ~65% yield in β-lactam synthesis .

- pH Control : Glacial acetic acid (5 drops) in ethanol maintains mild acidity, preventing premature deactivation of the triazine .

- Byproduct Removal : Aqueous workup efficiently isolates water-soluble byproducts (e.g., urea derivatives) .

Q. How does photostability impact the application of this compound in photochemical reactions?

- Methodological Answer : Photochemical pathways involve excited-state intermediates (e.g., singlet-state triazines) that undergo rearrangement or cleavage. For example, UV irradiation of 2-azido-4,6-dimethoxy-1,3,5-triazine produces nitrene intermediates, which react with alkenes to form aziridines. Stabilization strategies include:

- Light Exclusion : Amber glassware or darkroom conditions prevent unintended photodegradation .